molecular formula C11H14Cl2F3N3 B3026909 (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1185315-66-5

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B3026909
CAS No.: 1185315-66-5
M. Wt: 316.15
InChI Key: MFMCIFCDAKUIHL-UHFFFAOYSA-N
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Description

“(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride” is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=C(Cl)C=C(C=N1)C(F)(F)F . This indicates that the molecule contains a piperidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on compounds related to (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride has shown promising results in the field of antibacterial activity. For instance, Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of related compounds and evaluated their antibacterial properties. They found that certain synthesized compounds exhibited notable antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

GPR119 Agonists

Another significant application area is in the design and synthesis of GPR119 agonists. Kubo et al. (2021) conducted an optimization study involving compounds similar to the chemical , aiming to enhance GPR119 agonist activity. Their research led to the discovery of compounds that not only showed improved agonist activity but also possessed better profiles in terms of inhibiting the human ether-à-go-go-related gene (hERG) (Kubo et al., 2021).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified compounds structurally related to this compound as potent and orally available inhibitors of glycine transporter 1 (GlyT1). These findings are significant for the development of new therapeutic agents targeting GlyT1 (Yamamoto et al., 2016).

Water-Soluble Adenosine Receptor Antagonists

The modification of chemical structures similar to the compound has also been explored in the development of water-soluble adenosine receptor antagonists. Baraldi et al. (2012) researched the substitution of the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring to enhance water solubility and physiological stability (Baraldi et al., 2012).

Pharmaceutical Process Monitoring

Lin et al. (2006) demonstrated the application of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the hydrochloride salt formation process of a compound structurally similar to the chemical . This study highlights the importance of process analytical technology (PAT) in pharmaceutical manufacturing (Lin et al., 2006).

Corrosion Inhibition

A study by Ashassi-Sorkhabi et al. (2005) investigated the corrosion inhibition properties of compounds including pyridine-2-yl-amine derivatives. Their findings suggest that such compounds can serve as effective corrosion inhibitors, which is relevant for applications in material science and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

3-chloro-N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3.ClH/c12-9-5-7(11(13,14)15)6-17-10(9)18-8-1-3-16-4-2-8;/h5-6,8,16H,1-4H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMCIFCDAKUIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671539
Record name 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185315-66-5
Record name 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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